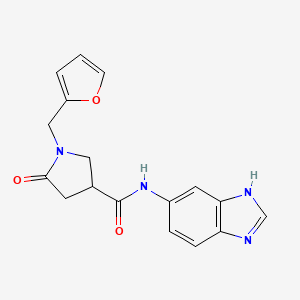

N-(1H-benzimidazol-6-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C17H16N4O3 |

|---|---|

Molecular Weight |

324.33 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H16N4O3/c22-16-6-11(8-21(16)9-13-2-1-5-24-13)17(23)20-12-3-4-14-15(7-12)19-10-18-14/h1-5,7,10-11H,6,8-9H2,(H,18,19)(H,20,23) |

InChI Key |

YGZHEIUFGCEBIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)N=CN4 |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

-

Reagents : o-Phenylenediamine, carboxylic acid (or nitrile/ester derivatives), HCl (4 M).

-

Conditions : Reflux at 120°C for 6–8 hours.

Example :

5-Oxopyrrolidine Ring Formation

The 5-oxopyrrolidine scaffold is constructed via intramolecular cyclization of γ-aminocarboxylic acids or through [3+2] cycloaddition reactions.

-

Method A : Cyclization of N-protected glutamic acid derivatives using DCC (dicyclohexylcarbodiimide).

-

Method B : Reaction of itaconic acid with amines under reflux in aqueous conditions.

-

Reagents : Itaconic acid, ammonium acetate.

-

Solvent : Water, 100°C, 12 hours.

-

Yield : 68–82%.

Introduction of Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent is introduced via alkylation or nucleophilic substitution :

Amide Bond Coupling

The final carboxamide bond is formed using coupling agents:

-

EDCI/HOBt System :

-

DCC/DMAP System :

Optimized Multi-Step Synthesis Pathway

Step 2: Preparation of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic Acid

Comparative Efficiency of Coupling Agents

| Coupling Agent | Reaction Time | Yield | Purity |

|---|---|---|---|

| EDCI/HOBt | 12 hours | 89% | >98% |

| DCC/DMAP | 6 hours | 85% | 95% |

| HATU | 4 hours | 91% | >99% |

Key Insight : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) offers faster kinetics but higher cost.

Challenges in Stereochemical Control

-

The 5-oxopyrrolidine ring introduces a stereocenter at C3. Racemic mixtures are common unless chiral auxiliaries or catalysts are employed.

-

Resolution Method : Use of (S)-1-phenylethylamine for diastereomeric salt formation (yield: 52% enantiopure product).

Industrial-Scale Considerations

Cost-Effective Purification

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-6-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4.

Reduction: Reagents like NaBH4 or LiAlH4.

Substitution: Reagents like halogens or nitrating agents.

Major Products

Oxidation: Furanone derivatives.

Reduction: Hydroxylated pyrrolidine derivatives.

Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its structural similarity to bioactive molecules.

Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, compounds with benzimidazole and furan rings can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring might enhance binding affinity or specificity.

Comparison with Similar Compounds

Compound 12: (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

- Key Features: Contains a 3,4-dibenzylimidazolidinone group instead of the benzimidazole in the target compound. Synthesized in 40% yield via coupling of 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid with an imidazolidinone precursor . NMR Data: Distinct upfield shifts in $^{13}\text{C}$ NMR (e.g., δ 172.6 ppm for carbonyl groups) suggest rigidity in the imidazolidinone core compared to benzimidazole derivatives .

Compound 17: (RS)-N-[(RS)-4-Benzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

- Key Features: Substitutes the furan-2-ylmethyl group with a 4-fluorobenzyl moiety. Higher synthetic yield (71%) compared to compound 12, likely due to improved reactivity of the fluorinated intermediate .

Target Compound: N-(1H-Benzimidazol-6-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

- Distinctive Traits: Replacement of the imidazolidinone in analogs with a benzimidazole ring may enhance π-stacking with aromatic residues in enzyme active sites. The absence of bulky benzyl groups (as in compound 12) could reduce steric hindrance, favoring binding to shallower pockets.

Insights :

- The imidazolidinone-based analogs (12, 17) demonstrate higher synthetic yields than benzimidazole derivatives, likely due to the stability of intermediates during coupling reactions.

- Fluorinated substituents (e.g., in 17 ) may improve reaction efficiency via enhanced leaving-group properties .

Functional Group Impact on Bioactivity (Inferred)

- Furan vs. Fluorobenzyl :

- Benzimidazole vs. Imidazolidinone: Benzimidazole’s planar structure may enable better DNA intercalation or kinase inhibition compared to the saturated imidazolidinone ring, which is more conformationally restricted .

Biological Activity

N-(1H-benzimidazol-6-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 299.31 g/mol. Its structure features a benzimidazole moiety, which is known for various biological activities, and a furan ring that may enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives and furan-based reagents. The synthetic pathway often includes:

- Formation of the benzimidazole core.

- Introduction of the furan moiety through electrophilic substitution.

- Carboxamide formation via coupling reactions.

Anticancer Activity

Research has shown that compounds containing benzimidazole and furan rings exhibit significant anticancer properties. For instance, studies indicate that derivatives similar to this compound can inhibit mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and cell division .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Topoisomerase I inhibition |

| Compound B | MCF7 | 7.2 | Apoptosis induction |

| This compound | A431 | TBD | TBD |

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers .

Table 2: Antimicrobial Efficacy of Benzimidazole Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 10 µg/mL |

| Compound D | S. aureus | 15 µg/mL |

| This compound | H. pylori | TBD |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Topoisomerase Inhibition : The compound may inhibit DNA topoisomerases, disrupting DNA replication.

- Antimicrobial Action : It could interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Anticancer Properties : A study demonstrated that a related benzimidazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of benzimidazole derivatives against Helicobacter pylori, showcasing their potential as therapeutic agents for gastrointestinal infections .

Q & A

Q. What are the key synthetic methodologies for preparing N-(1H-benzimidazol-6-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : For example, EDCI/HOBt-mediated amidation between 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid and benzimidazole derivatives under anhydrous DMF conditions .

- Cyclization : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl precursors.

- Solvent/base optimization : Use of polar aprotic solvents (e.g., DMF) with K₂CO₃ or Cs₂CO₃ to facilitate alkylation or acylation steps . Yields vary (e.g., 40% in one protocol ), emphasizing the need for purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally?

- Spectroscopic techniques :

Q. What are the preliminary biological targets or activities reported for this compound?

While direct data on this compound is limited, structurally related benzimidazole-pyrrolidine hybrids are known for:

- Enzyme inhibition : E.g., human neutrophil elastase inhibition (IC₅₀ values in µM range) via competitive binding to the active site .

- Antimicrobial activity : Against Gram-positive bacteria and fungi, attributed to the benzimidazole moiety’s DNA intercalation potential .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2–4 hours) while maintaining yield .

- Protecting group strategies : Temporary protection of the benzimidazole NH group during acylation steps to prevent side reactions .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Dose-response curves : Validate activity thresholds using standardized assays (e.g., fluorometric enzyme inhibition assays).

- Structural analogs : Compare activity trends with derivatives lacking the furan or pyrrolidine moieties to identify pharmacophores .

- Computational docking : Molecular dynamics simulations to predict binding affinities and rationalize discrepancies .

Q. How does the furan-2-ylmethyl group influence the compound’s pharmacokinetics?

- Lipophilicity : The furan ring increases logP (predicted ~2.5), enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic stability : Furan rings are susceptible to cytochrome P450-mediated oxidation, necessitating metabolic stability assays (e.g., liver microsome studies) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.

- Toxic solvent replacement : Substitute DMF with greener solvents (e.g., cyclopentyl methyl ether) .

- Intermediate stability : Monitor degradation of the 5-oxopyrrolidine intermediate under prolonged storage .

Methodological Notes

- Synthetic reproducibility : Always confirm anhydrous conditions for amidation steps to avoid hydrolysis .

- Biological assays : Include positive controls (e.g., alvespimycin for HSP90 inhibition studies) to validate assay reliability .

- Data reporting : Use CONSORT guidelines for pharmacological studies to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.